![molecular formula C20H19ClN4O4 B13595463 3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)
3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinazoline core, a structure known for its presence in various pharmacologically active molecules. The inclusion of a piperazine ring and a chloro-substituted phenyl group further enhances its chemical versatility and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzoyl chloride and an appropriate nucleophile.
Attachment of the Piperazine Ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction involving 4-methylpiperazine and the chloro-substituted phenyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule, such as the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as amines, halides, and organometallic reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s structure suggests potential as a lead compound for developing new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: Its ability to interact with various biological targets makes it useful for studying cellular pathways and mechanisms of action.
Chemical Biology: The compound can be used as a probe to investigate the function of specific proteins or enzymes in biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and chloro-substituted phenyl group may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A well-known anticancer drug with a similar quinazoline core structure.
Gefitinib: Another anticancer agent targeting epidermal growth factor receptor (EGFR) with structural similarities.
Erlotinib: An EGFR inhibitor used in cancer therapy, also featuring a quinazoline core.
Uniqueness
3-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties. Its structure allows for potential modifications to enhance its efficacy and reduce side effects, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C20H19ClN4O4 |
|---|---|
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
3-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C20H19ClN4O4/c1-23-6-8-24(9-7-23)16-5-3-13(21)11-17(16)25-18(26)14-4-2-12(19(27)28)10-15(14)22-20(25)29/h2-5,10-11H,6-9H2,1H3,(H,22,29)(H,27,28) |
Clé InChI |
FGOSRNSIMWKNEG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)N3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



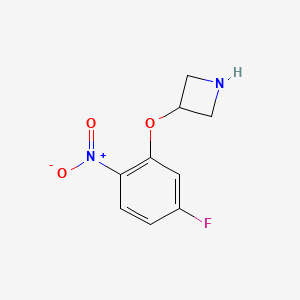
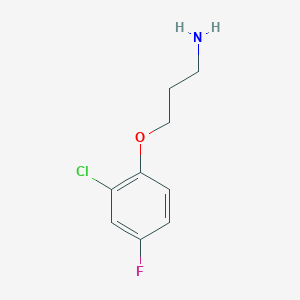

![[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine](/img/structure/B13595407.png)
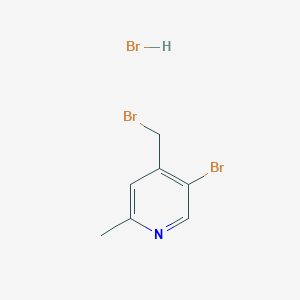

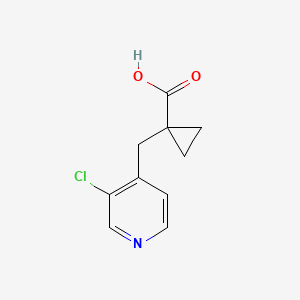
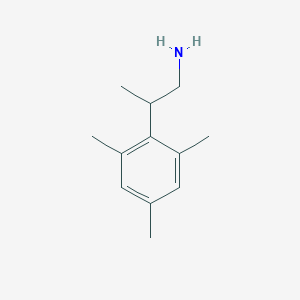

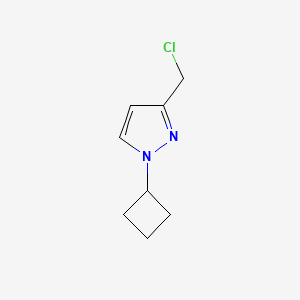

![6-Oxaspiro[3.5]nonan-5-one](/img/structure/B13595452.png)
![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)
